Bis(2,6-dimethylphenyl)phosphate

Catalog No.
S1515832
CAS No.
18350-99-7
M.F
C16H19O4P
M. Wt
306.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,6-dimethylphenyl)phosphate

CAS Number

18350-99-7

Product Name

Bis(2,6-dimethylphenyl)phosphate

IUPAC Name

bis(2,6-dimethylphenyl) hydrogen phosphate

Molecular Formula

C16H19O4P

Molecular Weight

306.29 g/mol

InChI

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18)

InChI Key

APOXBWCRUPJDAC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C

Synonyms

BIS(2,6-DIMETHYLPHENYL)PHOSPHATE

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C

The exact mass of the compound Bis(2,6-dimethylphenyl)phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2,6-dimethylphenyl)phosphate is a diaryl phosphate anion characterized by significant steric bulk provided by methyl groups at both ortho-positions of the phenyl rings. This specific substitution pattern makes it a weakly coordinating anion, primarily used to stabilize cationic species in catalysis or as a precursor for high-performance organophosphorus compounds. Its key procurement-relevant attribute is the steric shielding around the phosphate core, which imparts superior thermal and hydrolytic stability compared to less hindered aromatic phosphates. [1]

Substituting Bis(2,6-dimethylphenyl)phosphate with simpler analogs like diphenyl phosphate or other common aromatic phosphates is often unviable due to process and performance penalties. The precise steric hindrance from the dual ortho-methyl groups is not an interchangeable feature; it is fundamental to its function. Less hindered analogs can lead to unwanted coordination with metal centers, lower decomposition temperatures during material processing, and reduced hydrolytic stability, compromising the performance and longevity of the final product. [1] This makes the specific 2,6-dimethylphenyl substitution a critical material selection criterion for applications demanding high thermal and chemical robustness.

Superior Thermal Stability for High-Temperature Polymer Processing

In the development of advanced flame retardants, materials derived from a Bis(2,6-dimethylphenyl)phosphate core demonstrate significantly higher thermal stability compared to those based on the common, less-hindered diphenyl phosphate structure. A patent for Resorcinol bis(2,6-dimethyl aryl phosphate) highlights that it does not decompose at molding temperatures up to 300°C. [1] This contrasts with standard aromatic phosphates like Resorcinol bis(diphenyl phosphate) (RDP), which can exhibit lower thermal stability under demanding processing conditions. [2]

Evidence DimensionDecomposition Temperature in Polymer Processing
Target Compound DataStable, does not decompose at molding temperatures up to 300°C (for Resorcinol bis(2,6-dimethyl aryl phosphate)) [<a href="https://patents.google.com/patent/CN101723974A/en" target="_blank">1</a>]
Comparator Or BaselineStandard aromatic phosphates, such as Resorcinol bis(diphenyl phosphate) (RDP), which are known to lower the thermal deformation temperature of polymer blends like PC/ABS. [<a href="https://www.mdpi.com/2073-4360/16/23/3209" target="_blank">2</a>]
Quantified DifferenceMaintains stability at temperatures where standard alternatives can begin to compromise the thermal properties of the polymer matrix.
ConditionsApplication as a flame retardant additive in engineering plastics like PC, ABS, and PC/ABS alloys during thermal molding.

This ensures material integrity and prevents degradation during high-temperature extrusion and molding, making it suitable for producing robust engineering plastics.

Enhanced Hydrolytic Stability Due to Steric Shielding

The steric hindrance provided by the 2,6-dimethylphenyl groups imparts superior hydrolytic stability compared to less bulky aromatic phosphates. [1] This is a critical processing and long-term performance parameter. Standard aromatic phosphates without this steric protection, such as triphenyl phosphate (TPHP) and its primary degradant diphenyl phosphate (DPHP), are known to undergo hydrolysis under environmentally relevant conditions. [2] The enhanced stability of the 2,6-dimethylphenyl variant reduces degradation during synthesis, formulation, and end-use, particularly in the presence of moisture.

Evidence DimensionHydrolytic Stability
Target Compound DataDescribed as having "superior" hydrolytic stability due to large steric hindrance. [<a href="https://patents.google.com/patent/CN101723974A/en" target="_blank">1</a>]
Comparator Or BaselineTriphenyl phosphate (TPHP) and Resorcinol bis(diphenyl phosphate) (RDP), which are known to hydrolyze and can absorb moisture, potentially leading to degradation of polymer matrices. [REFS-2, REFS-3]
Quantified DifferenceQualitatively superior resistance to water-induced degradation.
ConditionsAqueous or humid environments encountered during processing, storage, or final application.

Improved hydrolytic stability translates to easier handling, more reliable processability, and enhanced durability of the final material by preventing premature degradation.

Precursor for High-Performance Flame Retardants in Engineering Plastics

Where thermal stability is paramount, this compound serves as a key building block for flame retardants used in polycarbonate (PC) and PC/ABS alloys. Its inherent stability allows for processing at temperatures up to 300°C without decomposition, enabling the production of high-quality, durable electronic enclosures and automotive components. [1]

Stabilizing Counterion for Cationic Catalysts

In homogeneous catalysis, the bulky, weakly coordinating nature of the Bis(2,6-dimethylphenyl)phosphate anion is ideal for stabilizing reactive cationic metal centers. Its steric profile prevents unwanted anion-cation interactions that could deactivate a catalyst, making it a suitable choice for polymerization or other organometallic reactions where a free coordination site on the cation is essential for activity.

Synthesis of Hydrolytically Stable Organophosphorus Reagents

For multi-step syntheses that involve aqueous workups or are sensitive to moisture, using this compound as a precursor ensures greater stability of phosphorus-containing intermediates. Its superior resistance to hydrolysis compared to simpler diaryl phosphates minimizes yield loss and impurity formation, streamlining purification processes. [1]

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(2,6-dimethylphenyl)phosphate

Dates

Last modified: 08-15-2023

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